1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Pyrazole Derivatives : A study focused on the synthesis of pyrazole-dicarboxylate acid derivatives, revealing their coordination and crystallization properties when interacting with Cu(II), Co(II), and Zn(II) ions. This research highlights the structural versatility and potential of pyrazole derivatives for forming coordination complexes, which could be relevant for materials science and catalysis (Radi et al., 2015).
Characterization and Applications : Another study synthesized 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid, characterizing it through IR, ^1HNMR, and elementary analysis. The process demonstrates the compound's relevance in synthetic organic chemistry, providing a foundation for further applications in drug development and materials science (Heng, 2004).
Theoretical and Spectral Investigations : Research combining experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, offers insights into their molecular structure and potential electronic properties. Such investigations are crucial for understanding the compound's behavior in various chemical environments (Viveka et al., 2016).
Potential Applications
Coordination Complexes and Crystal Structures : The creation of mononuclear chelate complexes from pyrazole-dicarboxylate derivatives demonstrates their potential in crafting novel molecular architectures. These complexes have implications for the development of new materials with specific magnetic, electronic, or catalytic properties (Radi et al., 2015).
Antibacterial Screening : A study on pyrazolopyridines synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, evaluating their antibacterial activities. This research suggests that certain pyrazole derivatives may possess antibacterial properties, which could be explored for pharmaceutical applications (Maqbool et al., 2014).
Corrosion Inhibition : Pyrazole derivatives have been studied for their effectiveness as corrosion inhibitors for steel in hydrochloric acid, showcasing the compound's potential in industrial applications to protect metals against corrosion. This illustrates the versatility of pyrazole derivatives beyond the realm of pure chemistry (Herrag et al., 2007).
Mechanism of Action
Target of Action
Similar compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to be potent and selective inhibitors of d-amino acid oxidase (dao) . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of ammonia and hydrogen peroxide .
Mode of Action
Based on its structural similarity to 3-methylpyrazole-5-carboxylic acid, it may interact with its target enzyme (such as dao) and inhibit its activity . This inhibition could potentially lead to a decrease in the oxidation of D-amino acids, thereby affecting the levels of keto acids, ammonia, and hydrogen peroxide in the body .
Biochemical Pathways
If we consider its potential role as a dao inhibitor, it could impact the metabolism of d-amino acids and influence the production of keto acids, ammonia, and hydrogen peroxide . These changes could have downstream effects on various physiological processes, including neurotransmission and immune response.
Result of Action
If it acts as a DAO inhibitor, it could potentially protect cells from oxidative stress induced by D-serine . This could have implications for various health conditions, including neurodegenerative diseases and immune disorders.
Safety and Hazards
The compound may be corrosive to metals and harmful if swallowed . It can cause severe skin burns and eye damage . Safety precautions include not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-methyl-5-propylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-3-4-6-5-7(8(11)12)9-10(6)2/h5H,3-4H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGXAHHHNKMEBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432506 |
Source
|
Record name | 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247583-70-6 |
Source
|
Record name | 1-METHYL-5-PROPYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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